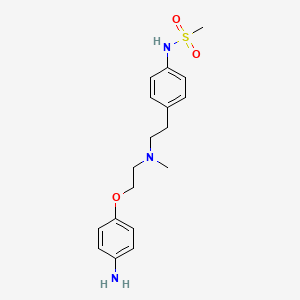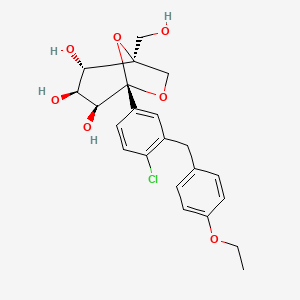![molecular formula C10H11ClN2O2 B13447266 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various receptor tyrosine kinases
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid at reflux conditions . The yields of these reactions range from 45% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions are typically carried out using triethylsilane and trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid in acetonitrile at reflux conditions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced pyrrolopyridine derivatives .
Aplicaciones Científicas De Investigación
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these cellular processes, leading to reduced tumor growth and metastasis . The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: Another derivative with potential biological applications.
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Used in various chemical reactions and research applications.
Uniqueness
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which allows it to effectively inhibit receptor tyrosine kinases. This makes it a valuable compound for developing targeted therapies for cancer and other diseases .
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10;/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14);1H |
Clave InChI |
QIWLJBLUHVNMFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC=C2CCC(=O)O)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
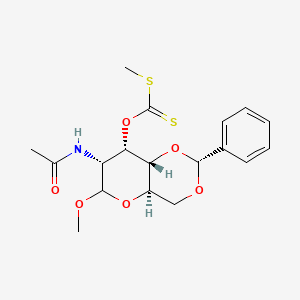
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
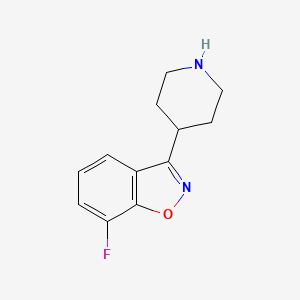
![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)

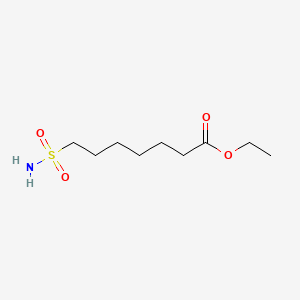
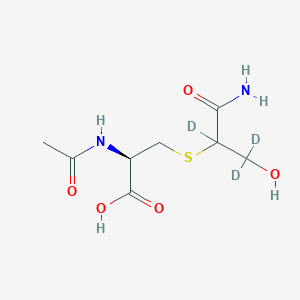
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
